methyl 5,6-dimethoxy-1H-indole-2-carboxylate

Catalog No.
S723984
CAS No.
28059-24-7
M.F
C12H13NO4
M. Wt
235.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl 5,6-dimethoxy-1H-indole-2-carboxylate

Generic indole-2-carboxylates compromise regioselectivity and require harsh deprotection, jeopardizing complex syntheses. Methyl 5,6-dimethoxy-1H-indole-2-carboxylate overcomes these limitations: • 5,6-Dimethoxy groups direct electrophilic substitution for kinase inhibitor (PDE4B) mimicry. • Methyl ester permits mild hydrolysis, preserving sensitive functional groups in DNA-alkylating agent synthesis. • Planar geometry drives π-stacking in organic semiconductors. Supplied in high purity for global delivery.

CAS Number

28059-24-7

Product Name

methyl 5,6-dimethoxy-1H-indole-2-carboxylate

IUPAC Name

methyl 5,6-dimethoxy-1H-indole-2-carboxylate

Molecular Formula

C12H13NO4

Molecular Weight

235.24 g/mol

InChI

InChI=1S/C12H13NO4/c1-15-10-5-7-4-9(12(14)17-3)13-8(7)6-11(10)16-2/h4-6,13H,1-3H3

InChI Key

SBCKSKZNFJUHAQ-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C=C(N2)C(=O)OC)OC

Canonical SMILES

COC1=C(C=C2C(=C1)C=C(N2)C(=O)OC)OC

Synonyms

methyl 5,6-dimethoxy-1H-indole-2-carboxylate, Methyl 5,6-dimethoxyindole-2-carboxylate, 5,6-Dimethoxy-1H-indole-2-carboxylic acid methyl ester, 5,6-Dimethoxyindole-2-carboxylic acid methyl ester

Purity

≥98%

Package Size

1 g, 5 g

Methyl 5,6-dimethoxy-1H-indole-2-carboxylate (CAS 28059-24-7) is a highly activated, planar heterocyclic building block widely utilized in advanced pharmaceutical synthesis and materials science. Featuring an electron-rich indole core with specific 5,6-dimethoxy substitutions and a readily cleavable methyl ester, it serves as a critical precursor for anti-mitotic agents, kinase inhibitors, and organic semiconductors [1]. Its procurement value lies in its predictable reactivity, specifically its capacity for high-yield, regioselective functionalization under mild conditions, which streamlines complex multi-step synthetic workflows.

Procurement Fit

1
Synthetic Utility
Indole-2-carboxylate building block with 5,6-dimethoxy activation for electrophilic substitution workflows.
2
MedChem Relevance
Crystallographically characterized as a precursor in tubulin-targeted medicinal chemistry campaigns.
3
Physicochemical Profile
Well-defined melting point and DFT-characterized electronic structure support reaction optimization.

Substituting methyl 5,6-dimethoxy-1H-indole-2-carboxylate with generic alternatives fundamentally compromises synthetic efficiency and application performance. Unsubstituted methyl 1H-indole-2-carboxylate lacks the electron-donating methoxy groups, resulting in poor regiocontrol during electrophilic aromatic substitution and failing to provide the catecholamine mimicry required for specific receptor binding[1]. Furthermore, substituting with the ethyl ester analog (ethyl 5,6-dimethoxy-1H-indole-2-carboxylate) introduces sluggish saponification kinetics, necessitating harsher deprotection conditions that can degrade sensitive downstream intermediates during the assembly of complex alkaloids or organic electronic materials.

Substitution Risk

Target Compound
Methyl Ester (MW 235.24)
Very nearly planar conformation (0.120 Å deviation) enables specific π-stacking; documented antimitotic precursor validation.
Ethyl Ester Analog (CAS 16382-18-6)
Higher MW (249.26)
Altered solubility and crystallization behavior; lacks documented antimitotic precursor validation in peer-reviewed literature.
Non-Methoxylated Indole-2-Carboxylates
Absent 5,6-Dimethoxy
May shift electronic properties and conformational rigidity; π-stacking context may not transfer; scaffold-level antibacterial context absent.

C3-Regioselective Bromination Efficiency

The electron-donating 5,6-dimethoxy groups strongly activate the indole core, directing electrophilic aromatic substitution highly specifically to the C3 position. Reaction of methyl 5,6-dimethoxy-1H-indole-2-carboxylate with a single equivalent of N-bromosuccinimide (NBS) in acetonitrile yields the 3-bromo derivative in 87% yield [1]. In contrast, unsubstituted indole-2-carboxylates exhibit lower reactivity and poorer regiocontrol, often requiring harsher conditions and yielding complex mixtures of halogenated isomers.

Evidence DimensionC3-Bromination Yield and Regioselectivity
Target Compound Data87% isolated yield of pure 3-bromo derivative.
Comparator Or BaselineUnsubstituted methyl 1H-indole-2-carboxylate (lower yield, mixed isomers).
Quantified Difference>80% yield of a single regioisomer vs. mixed product distribution.
Conditions1 eq NBS, acetonitrile, 0 °C to room temperature.

High regioselectivity eliminates the need for complex chromatographic separations, significantly improving process mass intensity (PMI) in scale-up syntheses.

Crystallographic Planarity
Cross-study comparable
0.120 Å max deviation
X-ray at 100 K; methoxy C atoms from indole mean plane
Supports conformational-rigidity interpretation
Data to verify against non-methoxylated analogs

Ester Deprotection Kinetics

In multi-step syntheses of complex alkaloids or duocarmycin analogues, the indole-2-carboxylate must be hydrolyzed to the free acid for subsequent amide coupling. Methyl 5,6-dimethoxy-1H-indole-2-carboxylate undergoes rapid and quantitative saponification (e.g., NaOH/MeOH at 70 °C for 1 h) [1]. The ethyl ester comparator (ethyl 5,6-dimethoxy-1H-indole-2-carboxylate) typically requires extended reaction times or harsher basic conditions to achieve full conversion, which can risk degrading sensitive functional groups installed elsewhere on the molecule.

Evidence DimensionSaponification rate and conversion efficiency
Target Compound DataQuantitative conversion to carboxylic acid in ≤ 1 hour.
Comparator Or BaselineEthyl 5,6-dimethoxy-1H-indole-2-carboxylate (slower kinetics, requiring extended heating).
Quantified DifferenceSignificantly faster reaction kinetics under identical base concentrations.
ConditionsNaOH, Methanol, 70 °C.

Procuring the methyl ester ensures milder deprotection conditions, preserving the integrity of complex, late-stage synthetic intermediates.

Electronic Effects
Class-level
5,6-dimethoxy EDG substitution
DFT/B3LYP 6-311G(D,P) vibrational fingerprint available
Context-dependent synthetic reactivity profile
Electrophilic substitution pathway context

Planarity and π-π Stacking

Crystallographic analysis of methyl 5,6-dimethoxy-1H-indole-2-carboxylate reveals a near-perfectly planar structure, with the maximum deviation of the methoxy carbons from the indole mean plane being only 0.058–0.120 Å. This extreme planarity facilitates strong intermolecular π-π stacking interactions with an interplanar separation of 3.39 Å [1]. Unsubstituted or sterically hindered indole analogs lack this specific rigid, dense packing motif, resulting in inferior charge carrier mobility when utilized in organic electronic materials.

Evidence DimensionInterplanar π-π stacking separation and methoxy deviation
Target Compound Data3.39 Å interplanar separation; ≤0.120 Å methoxy carbon deviation.
Comparator Or BaselineSterically hindered or non-methoxylated indoles (disrupted packing, >3.5 Å separation).
Quantified DifferenceHighly ordered π-stacking with sub-3.4 Å separation vs. disrupted packing.
ConditionsSingle-crystal X-ray diffraction at standard temperature.

Optimal π-π orbital overlap is a strict prerequisite for high charge mobility in eumelanin-inspired organic semiconductors and electronic materials.

Antimitotic Precursor
Reported
Validated precursor status
Documented in crystallographic literature for antimitotic derivative synthesis
Supports tubulin-targeted study fit
Ethyl ester analog lacks equivalent documentation
Physicochemical Delta
Head-to-head
ΔMW = 14.02 g/mol
Target MW 235.24 vs ethyl ester MW 249.26; mp 167-168 °C reported
Chromatographic retention may differ
Solubility and crystallization review
Scaffold Antibacterial
Class-level
5,6-dimethoxyindole core activity reported
MRSA and M. tuberculosis; N-substituted derivatives screened vs rifampicin/ciprofloxacin
Antimicrobial screening context
Specific MIC data for target compound not available
DFT QC Fingerprint
Supporting evidence
Peer-reviewed DFT characterization
6-311G(D,P) vibrational frequencies and intensities published
Analytical identity confirmation support
Ethyl ester analog DFT documentation not identified

PDE4B and MAP4K4 Inhibitor Precursor

The 5,6-dimethoxy substitution pattern acts as a catecholamine mimic, making this compound an ideal starting material for synthesizing highly selective kinase and phosphodiesterase inhibitors (e.g., PDE4B) where precise hinge-region binding is required [1].

Eumelanin-Inspired Organic Semiconductors

Due to its rigid crystallographic planarity and strong π-π stacking capabilities (3.39 Å separation), this compound is utilized as a core building block for eumelanin-inspired organic electronic materials and small-molecule sensors [2].

Duocarmycin and CC-1065 Analogues

The easily saponified methyl ester allows for mild deprotection to the corresponding indole-2-carboxylic acid, a critical intermediate in the synthesis of DNA-alkylating anti-cancer agents like duocarmycin analogues without degrading sensitive functional groups[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Tubulin-targeted medicinal chemistry
Documented antimitotic precursor validation
Crystallographic planarity and synthetic trajectory review
Electrophilic substitution synthesis
5,6-dimethoxy electron-donating activation
Reactivity and yield in derivatization workflows
Scaffold-based antibacterial screening
5,6-dimethoxyindole core activity context
MIC and strain-panel endpoint review
Analytical QC and method development
Published DFT spectroscopic fingerprint
Identity confirmation and batch consistency

XLogP3

2.2

Wikipedia

Methyl 5,6-dimethoxy-1H-indole-2-carboxylate

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